molecular formula C10H14N2O2 B15095977 6-(Diethylamino)pyridine-2-carboxylic acid

6-(Diethylamino)pyridine-2-carboxylic acid

Cat. No.: B15095977
M. Wt: 194.23 g/mol
InChI Key: KKMJSCAACAPSKW-UHFFFAOYSA-N
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Description

6-(Diethylamino)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a diethylamino group attached to the sixth position of the picolinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reductive acylation of 2,6-dimethylaniline with chloroacetic acid chloranhydride, followed by interaction with diethylamine . This process is carried out under mild conditions, such as at temperatures ranging from 20 to 50°C and atmospheric pressure.

Industrial Production Methods

Industrial production of 6-(diethylamino)picolinic acid may involve similar synthetic routes but on a larger scale. The use of palladium catalysts in the reductive acylation process can enhance the yield and efficiency of the production .

Chemical Reactions Analysis

Types of Reactions

6-(Diethylamino)picolinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in an alcoholic medium.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

Scientific Research Applications

6-(Diethylamino)picolinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(diethylamino)picolinic acid involves its interaction with molecular targets such as zinc finger proteins. By binding to these proteins, the compound can alter their structure and disrupt their function, leading to various biological effects . This mechanism is particularly relevant in its potential antiviral and immunomodulatory applications.

Comparison with Similar Compounds

6-(Diethylamino)picolinic acid can be compared with other similar compounds, such as:

Uniqueness

The presence of the diethylamino group in 6-(diethylamino)picolinic acid distinguishes it from other picolinic acid derivatives.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

6-(diethylamino)pyridine-2-carboxylic acid

InChI

InChI=1S/C10H14N2O2/c1-3-12(4-2)9-7-5-6-8(11-9)10(13)14/h5-7H,3-4H2,1-2H3,(H,13,14)

InChI Key

KKMJSCAACAPSKW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=CC(=N1)C(=O)O

Origin of Product

United States

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